Ethyl 4-nitrophenylpyruvate
Description
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
ethyl 3-(4-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)10(13)7-8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3 |
InChI Key |
FZDKSYPAZYYMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In this method, 4-nitrobenzylidenehydantoin undergoes base-catalyzed ring-opening in aqueous NaOH. Microwave irradiation (2450 MHz, 300–600 W) accelerates the reaction, completing it in 5–60 minutes compared to hours under conventional heating. For example, 0.1 mol of 4-nitrobenzylidenehydantoin reacted with 0.3 mol NaOH at 400 W for 25 minutes yielded 67.33% 4-nitrophenylpyruvic acid. The product is isolated via ether extraction, acidification, and recrystallization.
Key Parameters:
-
Solvent : Water (minimal usage aligns with green chemistry principles).
-
Catalyst : None required, simplifying purification.
This method is scalable and avoids hazardous catalysts, making it industrially viable.
Base-Catalyzed Condensation of 4-Nitrotoluene with Diethyl Oxalate
The Reissert indole synthesis framework, traditionally used for ortho-substituted derivatives, can be adapted for para-nitro analogs. While explicit reports on 4-nitrophenylpyruvate are limited, the reaction mechanism is well-established for analogous systems.
Example Protocol (Hypothetical for Para-Substitution):
Challenges:
-
Regioselectivity : Para-substitution may reduce reactivity compared to ortho analogs due to steric and electronic effects.
-
Yield Optimization : Catalysts like ferrous hydroxide (0.05 mol) improve yields in related syntheses.
Esterification of 4-Nitrophenylpyruvic Acid
4-Nitrophenylpyruvic acid, obtained via microwave hydrolysis, can be esterified to yield the ethyl ester. While direct methods are sparsely documented, analogous esterification protocols provide a roadmap.
Catalytic Esterification with Ethanol
Steps:
-
Mix 4-nitrophenylpyruvic acid (1 mol), ethanol (4 mol), and catalyst in toluene.
-
Reflux until completion (monitored by HPLC).
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
